N'-(2,6-diphenyl-4H-pyran-4-ylidene)-N,N-dimethylbenzene-1,4-diamine
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Overview
Description
N’-(2,6-diphenyl-4H-pyran-4-ylidene)-N,N-dimethylbenzene-1,4-diamine is a complex organic compound known for its unique structural properties It features a pyran ring substituted with phenyl groups and a benzene ring with dimethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-diphenyl-4H-pyran-4-ylidene)-N,N-dimethylbenzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2,6-diphenyl-4H-pyran-4-one with N,N-dimethylbenzene-1,4-diamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(2,6-diphenyl-4H-pyran-4-ylidene)-N,N-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid for nitration.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N’-(2,6-diphenyl-4H-pyran-4-ylidene)-N,N-dimethylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N’-(2,6-diphenyl-4H-pyran-4-ylidene)-N,N-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
2,6-diphenyl-4H-pyran-4-one: A precursor in the synthesis of the target compound.
N,N-dimethylbenzene-1,4-diamine: Another precursor used in the synthesis.
4-(2,6-diphenyl-4H-pyran-4-ylidene)-2,6-diphenyl-4H-pyran: A structurally similar compound with different substituents.
Uniqueness
N’-(2,6-diphenyl-4H-pyran-4-ylidene)-N,N-dimethylbenzene-1,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C25H22N2O |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-[(2,6-diphenylpyran-4-ylidene)amino]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H22N2O/c1-27(2)23-15-13-21(14-16-23)26-22-17-24(19-9-5-3-6-10-19)28-25(18-22)20-11-7-4-8-12-20/h3-18H,1-2H3 |
InChI Key |
HUKIJCVWNBVDKH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=C(OC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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